molecular formula C14H19FN2O3S B5549814 1-(3-fluorobenzoyl)-4-(propylsulfonyl)piperazine

1-(3-fluorobenzoyl)-4-(propylsulfonyl)piperazine

Cat. No. B5549814
M. Wt: 314.38 g/mol
InChI Key: YEZYQUKANCHEJF-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)-4-(propylsulfonyl)piperazine is a compound that has attracted attention in the chemical and pharmaceutical research sectors due to its unique structure and potential biological activities. Its synthesis and property analysis are crucial for understanding its capabilities and applications in various fields.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions between carbamimide and 3-fluorobenzoic acid in the presence of activating agents under basic conditions. These methods are characterized by their ability to form specific fluorobenzoyl piperazine derivatives, which are then characterized by various spectroscopic techniques, including LCMS, NMR, IR, and X-ray diffraction studies to confirm their structure (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, which provides detailed information about the crystalline forms of these compounds. For instance, certain fluorobenzoyl piperazine derivatives have been observed to crystallize in specific crystal systems with well-defined space groups, highlighting the influence of fluorine substitution on their molecular architecture and intermolecular interactions (Ninganayaka Mahesha et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of fluorobenzoyl piperazine derivatives can vary significantly depending on their specific substituents and structural configurations. These compounds are involved in various chemical reactions, leading to the formation of new compounds with distinct chemical and physical properties. The interactions and reactions are often explored through studies on their antibacterial and other biological activities, indicating their potential utility in developing new therapeutic agents (Wu Qi, 2014).

Scientific Research Applications

Synthesis Applications

1-(3-Fluorobenzoyl)-4-(propylsulfonyl)piperazine and its derivatives have been employed in various synthesis applications. For instance, this compound has been used in the preparation of fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, showcasing its utility in synthesizing radio-labeled compounds for medical imaging purposes (Haka & Kilbourn, 1990). Additionally, it has been incorporated into the synthesis of novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, highlighting its versatility in creating a variety of biologically active compounds (Wu Qi, 2014).

Crystallography and Structural Analysis

In crystallography and structural analysis, variants of this compound have been synthesized and characterized, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. These studies are crucial for understanding the molecular structures and potential pharmaceutical applications of these compounds (Sanjeevarayappa et al., 2015). Moreover, 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, which include a variant with 3-fluorobenzoyl, have been analyzed to understand their molecular conformations and intermolecular interactions (Mahesha et al., 2019).

Biological Evaluation

In the context of biological evaluation, derivatives of this compound have been synthesized and assessed for their antibacterial and anthelmintic activity, such as in the case of compounds synthesized from carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015). Additionally, novel fluoro substituted sulphonamide benzothiazole derivatives comprising thiazole, including those using fluoro piperazine structures, have been synthesized and screened for antimicrobial activities (Jagtap et al., 2010).

Future Directions

The study of piperazine derivatives is an active area of research, particularly in medicinal chemistry . This specific compound could potentially be studied for its biological activity and could serve as a starting point for the development of new pharmaceuticals .

properties

IUPAC Name

(3-fluorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-2-10-21(19,20)17-8-6-16(7-9-17)14(18)12-4-3-5-13(15)11-12/h3-5,11H,2,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZYQUKANCHEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)[4-(propylsulfonyl)piperazin-1-yl]methanone

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